molecular formula C11H12N2O3 B14837694 5-Cyclopropoxy-4-formyl-N-methylpicolinamide

5-Cyclopropoxy-4-formyl-N-methylpicolinamide

Cat. No.: B14837694
M. Wt: 220.22 g/mol
InChI Key: IRJVEOZPVYEFCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-formyl-N-methylpicolinamide typically involves the cyclopropanation of a suitable precursor followed by formylation and N-methylation reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-formyl-N-methylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Cyclopropoxy-4-formyl-N-methylpicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-formyl-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The cyclopropoxy group may enhance the compound’s binding affinity and specificity .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-cyclopropyloxy-4-formyl-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C11H12N2O3/c1-12-11(15)9-4-7(6-14)10(5-13-9)16-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,15)

InChI Key

IRJVEOZPVYEFCO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C(=C1)C=O)OC2CC2

Origin of Product

United States

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